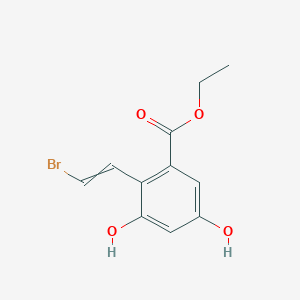

Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate

Description

Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate is a synthetic benzoate ester derivative featuring a bromoethenyl substituent at the 2-position and hydroxyl groups at the 3- and 5-positions of the aromatic ring. The bromoethenyl group introduces steric bulk and electronic effects, which may influence solubility, stability, and interactions with biological targets such as enzymes.

Properties

CAS No. |

921882-69-1 |

|---|---|

Molecular Formula |

C11H11BrO4 |

Molecular Weight |

287.11 g/mol |

IUPAC Name |

ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate |

InChI |

InChI=1S/C11H11BrO4/c1-2-16-11(15)9-5-7(13)6-10(14)8(9)3-4-12/h3-6,13-14H,2H2,1H3 |

InChI Key |

AUJOJXIECPLIPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)O)O)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination and Esterification

Bromination of Ethyl 3,5-Dihydroxybenzoate :

- Reagents : Bromine or a brominating agent (e.g., phosphorus tribromide).

- Conditions : The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

- Yield : Yields can vary but are generally reported between 60-80% depending on the specific conditions used.

Formation of Ethyl 2-(2-Bromoethenyl)-3,5-Dihydroxybenzoate :

- After bromination, the product can be subjected to a reaction with ethyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate esterification.

- Conditions : Heating under reflux for several hours is standard.

- Yield : Final yields for this step may be around 70-90% depending on the efficiency of the bromination step.

Alternative Synthetic Route

Another method involves a multi-step synthesis that includes:

Preparation of an Intermediate :

- Starting from 3,5-dihydroxybenzoic acid, an esterification with ethanol can yield ethyl 3,5-dihydroxybenzoate.

- Conditions involve heating with an acid catalyst under reflux.

-

- Similar to the previous method, bromination is performed using bromine in an inert solvent.

- This step introduces the bromoethenyl moiety to the aromatic ring.

-

- The final product is obtained by reacting the brominated intermediate with ethanol again under acidic conditions.

Summary of Yields and Conditions

The following table summarizes the yields and conditions for each preparation method discussed:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Bromine, dichloromethane; 0-5°C | 60-80 |

| Esterification | Ethanol, sulfuric acid; reflux | 70-90 |

| Alternative Synthesis Route | Ethanol, acid catalyst; reflux | Varies |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromoethenyl group can be reduced to an ethyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethyl derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate with its analogs:

*Note: Properties for this compound are inferred from structural analogs and computational estimates.

Key Observations:

- Substituent Effects :

- The bromoethenyl group in the target compound likely increases molecular weight and lipophilicity compared to simpler esters (e.g., ethyl 3,5-dihydroxybenzoate). This may enhance membrane permeability but reduce aqueous solubility.

- Ester Group Variations : Methyl esters (e.g., Methyl 3,5-dihydroxybenzoate) exhibit higher polarity than ethyl or trichloroethyl analogs, influencing solubility and metabolic stability .

- Electron-Withdrawing Groups : The bromoethenyl and trichloroethyl substituents may lower the pKa of hydroxyl groups, increasing acidity and reactivity in hydrogen-bonding interactions .

Ethyl 3,5-Dihydroxybenzoate :

- Carbonic Anhydrase II Inhibition : Exhibits inhibitory activity (IC₅₀ ~5 µM) due to hydrogen bonding between hydroxyl groups and the enzyme’s active site .

- Tannase Interactions : Co-crystallizes with tannase (PDB: 4J0J), where the 3,5-dihydroxy motif binds to the catalytic triad, suggesting a role in hydrolytic enzyme modulation .

Methyl 3,5-Dihydroxybenzoate :

Target Compound (this compound):

Biological Activity

Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

This compound features a benzoate moiety with hydroxyl groups at positions 3 and 5, along with a bromoethenyl substituent. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Proliferation Modulation : this compound has shown potential in modulating cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent.

Biological Activity Data

Case Studies

Several studies have explored the biological effects of this compound:

- Antioxidant Properties : A study conducted by researchers demonstrated that the compound exhibits significant antioxidant properties by reducing lipid peroxidation levels in vitro. This was assessed using a DPPH radical scavenging assay.

- Cytotoxic Effects on Cancer Cells : In a study involving breast cancer cell lines (e.g., MDA-MB-231), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, suggesting that the compound triggers programmed cell death pathways.

- Metabolic Enzyme Inhibition : Research indicated that the compound inhibits key metabolic enzymes involved in glycolysis and the Krebs cycle. This inhibition was linked to altered energy metabolism within cancer cells, potentially leading to reduced proliferation rates.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate?

The synthesis typically involves a multi-step approach:

- Step 1: Esterification of 3,5-dihydroxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl 3,5-dihydroxybenzoate .

- Step 2: Bromoethylenation at the 2-position via Heck coupling or bromoallylation. For example, reacting the ester with 1,2-dibromoethylene in the presence of a palladium catalyst .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can this compound be characterized using spectroscopic methods?

Q. What are the stability considerations for this compound under different storage conditions?

- Thermal Stability: Decomposes above 80°C; avoid prolonged heating. Kinetic studies on similar esters (e.g., methyl 2,4-dihydroxybenzoate) show activation energies of 19–25 kcal/mol, suggesting moderate thermal stability .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromoethenyl group .

- Hydrolysis Risk: Susceptible to esterase-mediated hydrolysis in aqueous buffers; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How does the bromoethenyl group influence reactivity in cross-coupling reactions?

The bromoethenyl moiety serves as a versatile handle for:

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl derivatives (e.g., for drug discovery scaffolds). Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

- Click Chemistry: The alkene in the bromoethenyl group can undergo azide-alkyne cycloaddition for bioconjugation applications .

- Contradiction Note: Competing elimination (e.g., HBr loss) may occur under basic conditions. Mitigate by optimizing reaction temperature (≤60°C) and catalyst loading .

Q. What methodologies are used to study interactions between this compound and enzymes like esterases?

- Kinetic Assays: Monitor hydrolysis rates using UV-Vis spectroscopy (e.g., release of 3,5-dihydroxybenzoic acid at λ = 270 nm). For example, esterase Tan410 from soil metagenomes hydrolyzes similar esters with kₐₜ values of 1.2–3.5 s⁻¹ .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses in esterase active sites. The dihydroxy groups form hydrogen bonds with catalytic serine residues .

- Inhibition Studies: Competitive inhibition assays using methyl 3,5-dihydroxybenzoate (IC₅₀ ~15 µM) suggest structural analogs can modulate activity .

Q. How can computational chemistry predict the compound’s electronic properties and reaction pathways?

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- MD Simulations: Study solvation effects in aqueous/DMSO mixtures to model solubility and aggregation tendencies .

- Contradiction Note: Discrepancies between experimental and computed NMR shifts may arise due to solvent effects. Validate with explicit solvent models (e.g., CPCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.